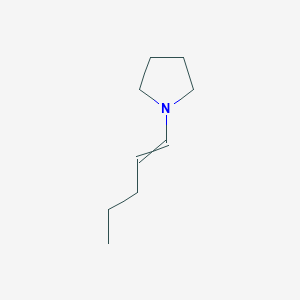
4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of quinoline and has been synthesized using various methods. In
Applications De Recherche Scientifique
4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit promising anti-cancer activity. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Mécanisme D'action
The exact mechanism of action of 4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide is not fully understood. However, it has been suggested that this compound exerts its anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and induces apoptosis. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been studied for its potential as a treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide in lab experiments is its potential as a therapeutic agent for various diseases. It is also relatively easy to synthesize and has been shown to exhibit promising activity in various assays. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on 4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide. One of the major areas of research is in the development of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for its activity. Finally, there is a need for further studies to assess the potential toxicity of this compound and to identify strategies for mitigating its toxicity.
Conclusion:
In conclusion, 4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its potential as a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its activity.
Méthodes De Synthèse
4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-nitrobenzoyl chloride with 2-phenyl-1,2,3,4-tetrahydroquinolin-4-one in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to yield the final product.
Propriétés
Nom du produit |
4-nitro-N-(4-oxo-2-phenyl-1,2,3,4-tetrahydro-3-quinolinyl)benzamide |
|---|---|
Formule moléculaire |
C22H17N3O4 |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
4-nitro-N-(4-oxo-2-phenyl-2,3-dihydro-1H-quinolin-3-yl)benzamide |
InChI |
InChI=1S/C22H17N3O4/c26-21-17-8-4-5-9-18(17)23-19(14-6-2-1-3-7-14)20(21)24-22(27)15-10-12-16(13-11-15)25(28)29/h1-13,19-20,23H,(H,24,27) |
Clé InChI |
KROZQXSFKXISQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227665.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B227670.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B227677.png)

![3-amino-6-methyl-N-(4-methyl-1-piperazinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B227688.png)
![Methyl [(2-chlorobenzyl)amino]acetate](/img/structure/B227699.png)
![(3S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde](/img/structure/B227714.png)

![Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid](/img/structure/B227718.png)



![2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)
![N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide](/img/structure/B227751.png)